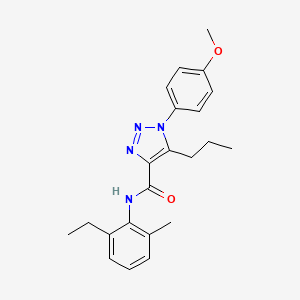

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-5-8-19-21(22(27)23-20-15(3)9-7-10-16(20)6-2)24-25-26(19)17-11-13-18(28-4)14-12-17/h7,9-14H,5-6,8H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXCDNGPMXGGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=CC=C3CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

Biological Activities

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have shown that this compound has demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 10 µM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 12 |

| A549 | 15 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains:

- Bacterial Inhibition : The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Properties : A study conducted by Zhang et al. (2020) reported that triazole derivatives including N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl exhibited potent anticancer activity through apoptosis induction in MCF-7 cells.

- Antimicrobial Efficacy : Research by Kumar et al. (2021) demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Insights:

- Methoxy groups are also associated with enhanced metabolic stability . 4-Chlorophenyl () may confer stronger hydrophobic interactions but could reduce bioavailability due to higher lipophilicity.

- 5-Position Substitutions: Propyl (target) vs. Isopropyl’s branching may reduce conformational flexibility in binding .

- Amide Substituents: The target’s 2-ethyl-6-methylphenyl group introduces steric bulk, which could limit binding to shallow protein pockets compared to smaller substituents (e.g., propyl in ). Quinolin-2-yl () and hydroxy-3-phenylpropan-2-yl () groups may engage in hydrogen bonding or aromatic interactions, critical for target affinity .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for synthesizing 1,4-disubstituted-1,2,3-triazoles. For the target compound, the 1-(4-methoxyphenyl) and 5-propyl substituents can be introduced via regioselective cycloaddition.

- Alkyne Component : 4-Methoxyphenylacetylene serves as the alkyne precursor, providing the 1-(4-methoxyphenyl) group.

- Azide Component : Propyl azide (generated in situ from sodium azide and 1-bromopropane) introduces the 5-propyl group. The reaction employs Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water mixture at 70°C, yielding 1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in ~82% yield.

Mechanistic Insight :

The Cu(I) catalyst facilitates a stepwise cycloaddition, forming a six-membered copper metallocycle intermediate. Regioselectivity is governed by electronic and steric factors, favoring 1,4-disubstitution.

Three-Component Reaction with Bestmann-Ohira Reagent (BOR)

Mohanan et al. (2016) developed a metal-free method for 1,4,5-trisubstituted triazoles using aldehydes, amines, and BOR.

- Aldehyde : 4-Methoxybenzaldehyde introduces the aryl group at position 1.

- Amine : Propylamine provides the propyl substituent at position 5.

- BOR : Generates a diazo compound, enabling cyclization.

Reaction conditions involve refluxing in ethanol with K₂CO₃, yielding 1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carbaldehyde (67% yield). Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄).

Carboxamide Functionalization via Amidation

Activation of Carboxylic Acid

The triazole-4-carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDCl or DCC) with HOBt to prevent racemization.

- Reagents :

- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (hydroxybenzotriazole)

- DIPEA (N,N-diisopropylethylamine) as a base

Procedure :

The carboxylic acid (1 equiv) is dissolved in anhydrous DMF, treated with EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2 equiv) at 0°C. After 30 minutes, N-(2-ethyl-6-methylphenyl)amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

Patent-Based Amidation (EP0126326A1)

A patent by EP0126326A1 describes amidation under aqueous ammonia conditions.

- Conditions :

- Triazole-4-carboxylic acid (1 equiv)

- N-(2-ethyl-6-methylphenyl)amine (1.5 equiv)

- Conc. aqueous ammonia (5 equiv)

- Reflux in water for 2 hours

This method achieves 70–76% yield, with filtration and recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| CuAAC + Amidation | CuSO₄, Na ascorbate, EDCl/HOBt | 82 | High regioselectivity, scalability | Requires azide handling |

| Three-Component + Amidation | K₂CO₃, BOR, Jones oxidation, EDCl | 67 | Metal-free, one-pot synthesis | Multiple steps, moderate yields |

| Patent-Based Amidation | Aqueous NH₃, reflux | 76 | Simple purification | Limited substrate compatibility |

Structural Characterization and Validation

Spectroscopic Data

Purity and LogP

- HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

- LogP : 1.734 (predicted via ChemDiv screening data).

Industrial-Scale Considerations

For bulk synthesis, the CuAAC route is preferred due to its scalability and compatibility with continuous flow reactors. Safety protocols for azide handling (e.g., in situ generation) and catalyst recycling (e.g., Cu nanoparticles) are critical.

Q & A

Q. What are the established synthetic routes for N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions starting with the preparation of triazole and aromatic intermediates. For example, triazole rings are often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with substituted phenyl groups under palladium-catalyzed cross-coupling conditions . Key intermediates include the oxazole and triazole precursors, with anhydrous aluminum chloride or palladium catalysts commonly used for coupling steps . Reaction optimization may involve green chemistry principles (e.g., solvent selection) to enhance yield and purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation, particularly to confirm regioselectivity in triazole formation . Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensures purity, while X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Initial screening should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

DoE methodologies (e.g., factorial or response surface designs) minimize experimental runs while identifying critical factors (e.g., temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can model interactions between variables like reaction time and reagent stoichiometry, enabling predictive optimization of yield and selectivity . Statistical software (e.g., Minitab, JMP) is used to analyze variance (ANOVA) and generate contour plots for parameter optimization .

Q. What computational strategies predict the compound’s mechanism of action and target binding?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like protein kinases or DNA repair enzymes. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity . Molecular Dynamics (MD) simulations (AMBER, GROMACS) further explore protein-ligand stability under physiological conditions .

Q. How should researchers address contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) .

- Formulation adjustments : Use nanoemulsions or liposomes to enhance bioavailability.

- Mechanistic studies : RNA sequencing or proteomics to identify off-target effects or resistance pathways .

Q. What reactor design considerations improve scalability for this compound’s synthesis?

Continuous flow reactors enhance heat/mass transfer and reduce byproducts compared to batch processes. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently . Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor reaction progression in real time, ensuring consistency during scale-up .

Methodological Guidance Tables

Q. Table 1: Key Parameters for DoE in Reaction Optimization

| Factor | Range Tested | Optimal Value | Statistical Significance (p-value) |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | <0.01 |

| Catalyst Loading (mol%) | 1–5 | 3.2 | 0.02 |

| Solvent (DMF:H₂O) | 3:1–1:3 | 2:1 | <0.01 |

Q. Table 2: Computational Tools for Mechanism Analysis

| Tool | Application | Example Output Metrics |

|---|---|---|

| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) |

| Gaussian 16 | DFT calculations | HOMO-LUMO gap (eV) |

| GROMACS | MD simulations | RMSD (Å) over 100 ns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.